2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” is a complex organic molecule with the molecular formula C21H23N7 . It has an average mass of 373.454 Da and a monoisotopic mass of 373.201508 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups such as pyridine, piperazine, and pyrazolo[1,5-a]pyrimidine . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . The compound’s ACD/LogP value is 2.54, indicating its lipophilicity .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 110.1±0.5 cm3, and a molar volume of 276.5±7.0 cm3 . Its polar surface area is 62 Å2, and it has a polarizability of 43.7±0.5 10-24 cm3 .Scientific Research Applications
Chemical Structure and Drug Design
The pyrazolo[1,5-a]pyrimidine scaffold, including structures similar to 2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, has been identified as a privileged structure in drug discovery. Its usage as a building block for developing drug-like candidates has displayed a broad range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. The synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives, along with structure-activity relationship (SAR) studies, have been extensively reviewed, highlighting the scaffold's potential in developing new therapeutic agents (Cherukupalli et al., 2017).
Heterocyclic N-oxide Derivatives
Heterocyclic N-oxide molecules, including derivatives from pyridine and indazole, which are structurally related to the pyrazolo[1,5-a]pyrimidine structure, have shown significant potential in organic synthesis, catalysis, and drug applications. Their versatility in forming metal complexes, designing catalysts for asymmetric synthesis, and exhibiting potent biological activities, such as anticancer, antibacterial, and anti-inflammatory properties, has been highlighted. This review emphasizes the importance of heterocyclic N-oxide derivatives in advanced chemistry and drug development investigations (Li et al., 2019).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, closely related to pyrazolo[1,5-a]pyrimidine, has been extensively utilized in the design of kinase inhibitors. It has been featured in many patents from various companies and universities for a broad range of kinase targets. The scaffold's versatility in binding to kinases via multiple modes makes it a key element in the development of selective inhibitors. This review covers patents where pyrazolo[3,4-b]pyridine is a central component for inhibitor binding, highlighting its potential in kinase inhibitor design (Wenglowsky, 2013).
Pyrimidine Analogues in Optoelectronics
Research into quinazoline and pyrimidine derivatives, which are related to the pyrazolo[1,5-a]pyrimidine structure, has shown significant potential for use in electronic devices, luminescent elements, and photoelectric conversion elements. This review reports on luminescent small molecules and chelate compounds incorporating quinazoline or pyrimidine rings, highlighting their applications in photo- and electroluminescence. The incorporation of these fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, showcasing the broad applicability of these heterocyclic scaffolds beyond medicinal chemistry (Lipunova et al., 2018).
Future Directions
The future directions for this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
The primary target of 2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to the induction of apoptosis, effectively eliminating proliferating cells .
Pharmacokinetics
The compound’s inhibitory effect on cdk2 suggests that it has sufficient bioavailability to interact with its target within cells .
Result of Action
The result of the action of 2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is the inhibition of cell proliferation. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively .
properties
IUPAC Name |
4,11,13-trimethyl-6-(4-pyridin-2-ylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7/c1-14-12-15(2)23-20-19(14)21-24-16(3)13-18(28(21)25-20)27-10-8-26(9-11-27)17-6-4-5-7-22-17/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVWPGAHRHMSRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C5=CC=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.